tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate
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Overview
Description
tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate is a heterocyclic compound with a unique bicyclic structure. It is primarily used in scientific research and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability and reactivity, making it a valuable tool in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate typically involves the reaction of tert-butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction parameters and ensure consistency in production .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3,10-diazabicyclo[4.3.1]decane-10-carboxylate
- tert-Butyl 4-oxo-8-oxa-3,10-diazabicyclo[4.3.1]decane-10-carboxylate
Uniqueness
tert-Butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate is unique due to its specific bicyclic structure and the presence of both oxygen and nitrogen atoms within the ring system. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C12H22N2O3 |
---|---|
Molecular Weight |
242.31 g/mol |
IUPAC Name |
tert-butyl 8-oxa-3,10-diazabicyclo[4.3.1]decane-3-carboxylate |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-4-9-7-16-8-10(6-14)13-9/h9-10,13H,4-8H2,1-3H3 |
InChI Key |
KGTOBWQOXGTKBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2COCC(C1)N2 |
Origin of Product |
United States |
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